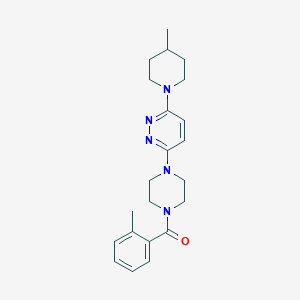![molecular formula C19H21N5O2 B2515841 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922062-17-7](/img/structure/B2515841.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin derivatives has been explored in various studies. In one approach, novel carboxamides were prepared from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate through a process involving cyclocondensation, hydrolysis of the ester, and amidation mediated by bis(pentafluorophenyl) carbonate (BPC) . Another study outlined the synthesis of pyrazolo[3,4-d]pyrimidine and related derivatives using a condensation reaction of 4-methylbenzenesulfonylhydrazide with various substrates, followed by cyclocondensation with different reagents such as urea, thiourea, and hydrazine hydrate analogues . Additionally, intramolecular cyclization and [3+2] cycloaddition reactions were employed to synthesize isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Furthermore, pyrazolo[3,4-d][1,3]oxazin-4-ones were synthesized by hydrolysis and acetylation reactions, which were then converted into various pyrazolo[3,4-d]pyrimidin-4-ones through reactions with different nucleophiles .
Molecular Structure Analysis
The molecular structure of these pyrazolo[3,4-d]pyrimidin derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The X-ray crystallographic data supported the structure of one of the synthesized compounds, confirming the molecular framework . The structural diversity of these compounds is further enhanced by the introduction of various substituents at different positions on the pyrazolo[3,4-d]pyrimidin core, which can significantly influence their biological activity .
Chemical Reactions Analysis
The chemical reactivity of the pyrazolo[3,4-d]pyrimidin derivatives is highlighted by their ability to undergo various chemical transformations. These include cyclocondensation reactions to form the core structure, amidation to introduce amide functionalities, and [3+2] cycloaddition reactions to generate isoxazolines and isoxazoles . The versatility of these compounds is further demonstrated by their reactivity with nucleophiles such as hydroxylamine, urea, and aromatic amines to afford a range of pyrazolo[3,4-d]pyrimidin-4-ones with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the introduction of a tert-butoxycarbonyl group can provide protection for amino functionalities during synthesis, which can later be removed to yield the active compound . The presence of various substituents can also affect the solubility, stability, and binding affinity of these compounds to biological targets .
科学的研究の応用
Synthesis and Biological Evaluation
The compound N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide belongs to a broader class of pyrazolopyrimidines, which have been synthesized and evaluated for various biological activities. A notable study involves the synthesis of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a series of reactions starting from aminopyrazole and evaluated for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, indicating their potential in cancer and inflammation-related research (Rahmouni et al., 2016).
Anticancer Activity
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. These derivatives showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. The study highlights the potential of pyrazolopyrimidine derivatives in the development of new anticancer agents (Abdellatif et al., 2014).
Cytotoxicity and Antimicrobial Activities
Further research into the pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential use in developing treatments for various cancers (Hassan et al., 2014).
Solid-Phase Synthetic Method
A novel approach for synthesizing N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives via a solid-phase synthetic method was explored. This method utilizes the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold to build a compound library, showcasing the versatility and potential for high-throughput production of pyrazolopyrimidine derivatives (Heo & Jeon, 2017).
作用機序
Target of Action
It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-4-2-3-5-15(13)11-23-12-21-17-16(19(23)26)10-22-24(17)9-8-20-18(25)14-6-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQYOXOWEWNVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)
![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)
![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)
